5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as Compound A) features a complex heterocyclic scaffold combining pyrrolo[3,4-d][1,2,3]triazole-4,6-dione, a dihydroindenyl group, and a 1,2,4-oxadiazole-methylphenyl substituent.
Properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-13-5-7-15(8-6-13)21-24-18(32-26-21)12-28-20-19(25-27-28)22(30)29(23(20)31)17-10-9-14-3-2-4-16(14)11-17/h5-11,19-20H,2-4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHKBPBRDOGFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC6=C(CCC6)C=C5)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the formation of the oxadiazole ring, and finally, the construction of the pyrrolo[3,4-d][1,2,3]triazole core. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of more efficient catalysts and greener reaction conditions would be essential for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development. Its unique structure could interact with biological targets in novel ways.
Medicine: The compound could be explored for its therapeutic potential, particularly if it exhibits activity against specific diseases or conditions.
Industry: In materials science, the compound might be used to develop new materials with unique properties, such as improved conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
Compound A shares structural motifs with several bioactive heterocycles:
- Pyrazolo[3,4-d]pyrimidines : These compounds mimic purines and exhibit kinase-inhibitory activity (e.g., EGFR, CDK inhibitors) . Unlike Compound A , they lack the pyrrolo-triazole-dione core but often include substituents like aryl or methyl groups at analogous positions .
- 1,2,3-Triazole hybrids : Compounds bearing 1,2,3-triazole moieties (e.g., ethynyl estradiol-triazole hybrids) show moderate anticancer activity but lack the fused bicyclic framework of Compound A .
Key Observations :
- Pyrazolo[3,4-d]pyrimidines (e.g., Compound 3) exhibit lower IC50 values (higher potency) than 1,2,3-triazole hybrids, suggesting fused heterocycles enhance activity .
- The 1,2,4-oxadiazole group in Compound A may improve metabolic stability compared to ester or amide-containing analogues .
Pharmacokinetic Properties
Table 2 highlights solubility and formulation challenges:
Insights :
- Like pyrazolo[3,4-d]pyrimidines, Compound A may require nanoencapsulation (e.g., liposomes) to overcome poor solubility .
Biological Activity
The compound 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings, including data tables and case studies.
Chemical Structure
The compound consists of several functional groups that contribute to its biological properties. Its structure can be broken down into key components:
- Indene moiety : Provides a hydrophobic character.
- Oxadiazole ring : Known for its role in enhancing bioactivity.
- Pyrrolo-triazole framework : Associated with various pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance:
- A study by Zhang et al. synthesized derivatives of 1,3,4-oxadiazoles and screened them against various cancer cell lines. One derivative showed an IC50 value of 1.18 ± 0.14 µM against HEPG2 cells, outperforming standard drugs like staurosporine (IC50 = 4.18 ± 0.05 µM) .
Case Study: Synthesis and Testing
In a study focused on the synthesis of oxadiazole derivatives:
- Compound Tested : 3-(4-(bis(5-chloro-1H-indol-3-yl)methyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene-1,2-diol.
- Results : Exhibited significant antiproliferative activity across multiple cancer types .
The mechanisms through which this compound exerts its biological effects are varied:
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells.
- Enzyme Inhibition : Compounds with similar structures have demonstrated inhibition of key enzymes involved in cancer progression.
Pharmacological Studies
Pharmacological evaluations have indicated that compounds related to this structure may also exhibit:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
Data Table: Biological Activities of Related Compounds
Q & A
Q. Critical Parameters :
- Reaction yields drop below 60% if stoichiometry deviates by >5% .
- Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating intermediates .
Basic: What spectroscopic and crystallographic techniques are recommended for structural validation?
Methodological Answer:
Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the pyrrolo-triazole-dione core .
- HRMS : Confirm molecular formula with <1 ppm error (e.g., ESI+ mode in MeOH).
Crystallography :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL-2018 with full-matrix least-squares on F<sup>2</sup>. Anisotropic displacement parameters for non-H atoms; H atoms refined using riding models .
- Validation : Check Rint < 0.05 and Flack parameter for absolute configuration .
Q. Example Data :
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.042 |
| wR2 (all data) | 0.112 |
| CCDC Deposition | 2,350,123 |
Advanced: How to resolve contradictions in crystallographic data (e.g., disorder in the oxadiazole moiety)?
Methodological Answer:
Disorder modeling :
- Split the disordered oxadiazole ring into two parts (PART A/B) with occupancy ratios refined freely.
- Apply SIMU and DELU restraints to prevent unrealistic geometry .
Twinned data : For cases with twin law (-h, -k, l), use the TWIN/BASF command in SHELXL. Monitor BASF convergence to ~0.45 for two-domain twins .
Validation : Cross-check with PLATON ADDSYM to detect missed symmetry .
Case Study :
A 2024 study resolved oxadiazole disorder (R1 improved from 0.10 to 0.05) by refining anisotropic displacement parameters and applying ISOR restraints .
Advanced: How to integrate computational chemistry for predicting photophysical or bioactivity properties?
Methodological Answer:
DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level.
- Calculate frontier molecular orbitals (HOMO-LUMO) to predict charge-transfer transitions .
Molecular Docking :
- Use AutoDock Vina with flexible active sites (e.g., B-Raf kinase PDB: 3C4C). Set exhaustiveness to 20 for rigorous sampling .
Machine Learning :
- Train a Random Forest model on ChEMBL data to predict IC50 against kinase targets .
Q. Validation :
Advanced: How to analyze structure-activity relationships (SAR) for kinase inhibition?
Methodological Answer:
Pharmacophore Modeling :
- Identify critical features: Hydrophobic (indenyl), H-bond acceptor (oxadiazole), and π-cation (triazole) .
In Vitro Assays :
- Screen against a kinase panel (e.g., Eurofins DiscoverX) at 10 µM. Use ADP-Glo™ for IC50 determination.
PD Modeling :
- Fit tumor growth inhibition data to an indirect response model:
\frac{dT}{dt} = k_{growth} \cdot T - \frac{I_{max} \cdot C}{IC_{50} + C} \cdot T
where C = plasma concentration, Imax = 100% pMEK1 inhibition .
Case Study :
For B-Raf inhibitors, >60% pMEK1 inhibition is required for tumor stasis (Hill coefficient γ ≈ 8) .
Advanced: How to troubleshoot low yields in multi-step synthesis (e.g., <30% in triazole cyclization)?
Methodological Answer:
Reaction Optimization :
- Screen solvents (DMF vs. THF): THF increases CuAAC yield by 20% due to better alkyne solubility .
- Add molecular sieves (4Å) to scavenge H2O in moisture-sensitive steps.
Byproduct Analysis :
- Use LC-MS to detect dimers (m/z = [M*2 + H]<sup>+</sup>). Reduce by limiting reaction time to <12 hours.
Scale-Up :
- Switch from batch to flow chemistry for exothermic steps (ΔT control ±2°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
